molecular formula C25H29N3O4 B1623803 Milveterol CAS No. 652990-07-3

Milveterol

Cat. No.: B1623803
CAS No.: 652990-07-3
M. Wt: 435.5 g/mol
InChI Key: BMKINZUHKYLSKI-DQEYMECFSA-N
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Preparation Methods

The synthesis of Milveterol involves several steps, starting from formamide and other precursor chemicals . The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the preparation involves multiple steps of chemical reactions, including the formation of biarylamines . Industrial production methods for this compound are also not widely published, but they likely involve large-scale synthesis techniques common in pharmaceutical manufacturing.

Chemical Reactions Analysis

Milveterol undergoes various chemical reactions typical of β2-adrenergic receptor agonists. These reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified pharmacological profiles .

Mechanism of Action

Milveterol exerts its effects by acting as a β2-adrenergic receptor agonist. This means it binds to and activates β2-adrenergic receptors in the smooth muscle of the airways, leading to relaxation and bronchodilation . The activation of these receptors stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and improved airflow .

Properties

Key on ui mechanism of action

GSK159797 is a longer-acting beta-2 adrenoceptor agonist. It acts on the beta2-adrenergic receptor, thereby causing smooth muscle relaxation resulting in dilation of bronchial passages.

CAS No.

652990-07-3

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29)/t24-,25-/m0/s1

InChI Key

BMKINZUHKYLSKI-DQEYMECFSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O

Key on ui other cas no.

652990-07-3

Origin of Product

United States

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